

Physical and chemical properties of 2-Amino-5-methoxybenzamide

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Compound of Interest

Compound Name: 2-Amino-5-methoxybenzamide

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An In-depth Technical Guide to 2-Amino-5-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Amino-5-methoxybenzamide**. It includes tabulated quantitative data, representative experimental protocols, and visualizations of key workflows to support research and development activities.

Core Properties and Identifiers

2-Amino-5-methoxybenzamide is an organic compound with the chemical formula $C_8H_{10}N_2O_2$.^{[1][2]} It is also known by synonyms such as 5-methoxyanthranilamide and benzamide, 2-amino-5-methoxy-.^[1] This compound serves as a building block in organic synthesis.

Physical Properties

The known physical properties of **2-Amino-5-methoxybenzamide** are summarized in the table below. The compound typically presents as a solid.^[2]

Property	Value	Source
Molecular Formula	C8H10N2O2	PubChem[1], Sigma-Aldrich[2]
Molecular Weight	166.18 g/mol	PubChem[1], Sigma-Aldrich[2]
Appearance	Solid	Sigma-Aldrich[2]
Flash Point	Not applicable	Sigma-Aldrich[2]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

Identifier Type	Identifier	Source
CAS Number	1882-71-9	PubChem[1]
IUPAC Name	2-amino-5-methoxybenzamide	PubChem[1]
InChI	InChI=1S/C8H10N2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)	PubChem[1], Sigma-Aldrich[2]
InChIKey	NWZIAOBMRQYTTD-UHFFFAOYSA-N	PubChem[1], Sigma-Aldrich[2]
Canonical SMILES	<chem>COC1=CC(=C(C=C1)N)C(=O)N</chem>	PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Amino-5-methoxybenzamide** are crucial for its application in research. Below are representative methodologies.

Synthesis of Substituted Benzamides

A general method for the synthesis of a related compound, 2-amino-4-methoxybenzamide, involves the hydrogenation of the corresponding nitro compound. This can be adapted for the

synthesis of **2-Amino-5-methoxybenzamide**.

Protocol: Hydrogenation of 4-methoxy-2-nitro-benzamide

- Suspension: A suspension of 4-methoxy-2-nitro-benzamide (35.1 mmol) is prepared in 200 ml of ethanol (EtOH).[3]
- Hydrogenation: The suspension is hydrogenated with Raney-Nickel (4.0 g) for two days at room temperature and a pressure of 50 psi.[3]
- Filtration: The catalyst is removed by filtration and washed with dimethylformamide (DMF).[3]
- Solvent Evaporation: The solvent is evaporated under reduced pressure to yield the final product.[3]

This process typically results in a high yield of the desired amino-benzamide.[3]

Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of **2-Amino-5-methoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of atoms.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to elucidate the molecular structure. For N-benzyl-4-methylbenzamide, a related compound, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for aromatic protons (δ 7.22-7.69), a broad singlet for the NH proton (δ 6.49), a doublet for the benzylic CH₂ (δ 4.63), and a singlet for the methyl group (δ 2.39).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

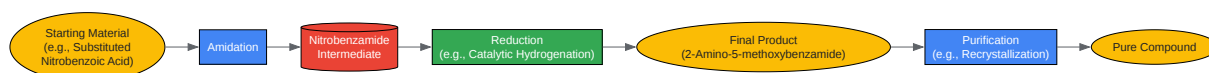
- **Objective:** To identify the functional groups present in the molecule.
- **Sample Preparation:** A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.
- **Data Acquisition:** The KBr pellet is placed in an FTIR spectrometer, and an infrared spectrum is recorded.
- **Data Analysis:** The absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups, such as N-H, C=O, C-O, and C-N bonds.

Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and fragmentation pattern of the molecule.
- **Sample Preparation:** The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
- **Data Analysis:** The mass spectrum provides the exact molecular weight and can be used to confirm the elemental composition and structure of the compound.

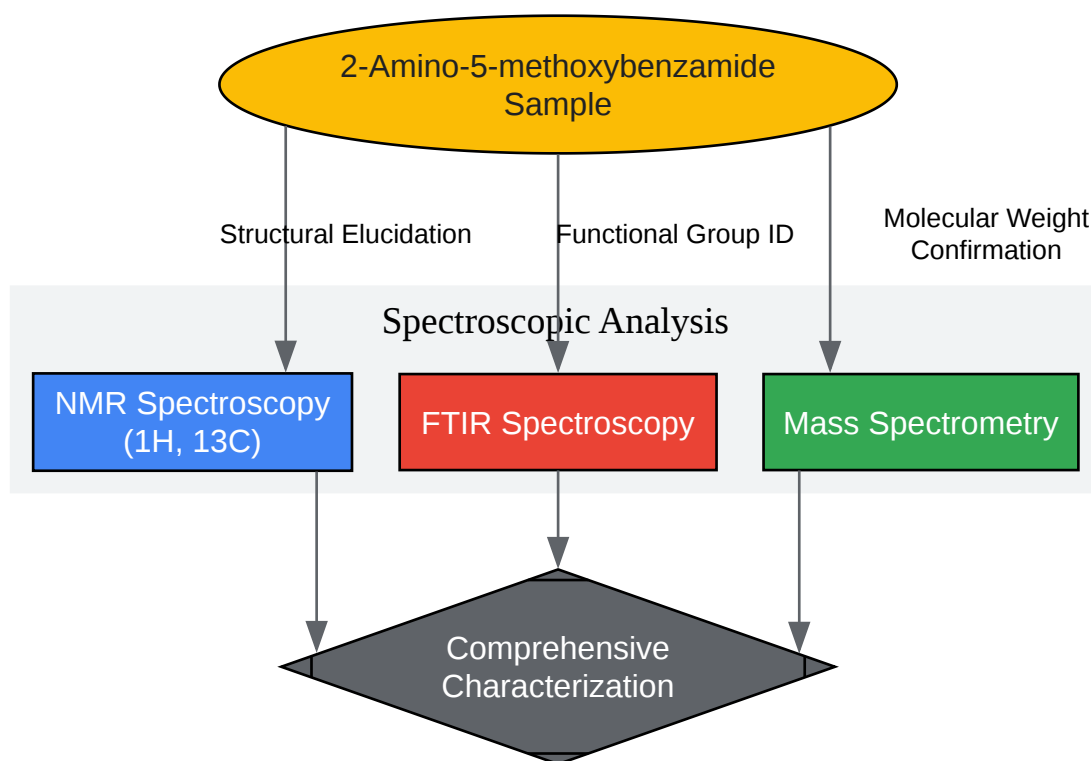
Visualizations

The following diagrams illustrate a representative synthesis workflow and an analytical characterization workflow for substituted benzamides.



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Caption: A generalized workflow for the synthesis of substituted aminobenzamides.



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Caption: Workflow for the analytical characterization of **2-Amino-5-methoxybenzamide**.

Safety Information

2-Amino-5-methoxybenzamide is classified with the GHS07 pictogram and a "Warning" signal word.^[2]

- Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).^{[1][2]}
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water).^[2]
- Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.^{[1][2]}
- Storage: It is classified under Storage Class Code 11 for combustible solids.^[2]

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References

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- 2. 2-Amino-5-methoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
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